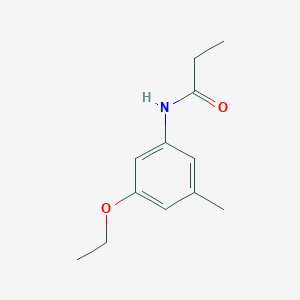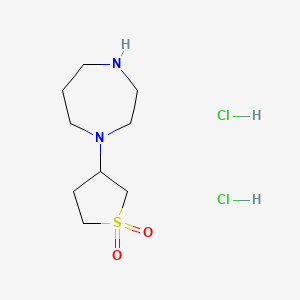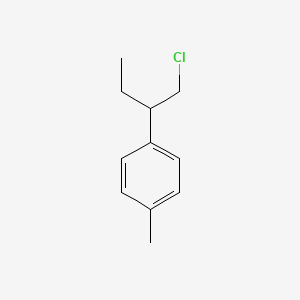
3-Phenyl-2-(pyridin-4-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-2-(pyridin-4-yl)propan-1-amine is an organic compound that features a phenyl group and a pyridinyl group attached to a propanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-(pyridin-4-yl)propan-1-amine typically involves the reaction of 3-phenylpropanal with 4-pyridylmagnesium bromide, followed by reductive amination. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-(pyridin-4-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or pyridinyl derivatives[][5].
Scientific Research Applications
Chemistry
In chemistry, 3-Phenyl-2-(pyridin-4-yl)propan-1-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and ligands for catalysis[6][6].
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of anti-tubercular agents and other therapeutic compounds .
Medicine
In medicine, derivatives of this compound are being investigated for their potential to treat various diseases, including tuberculosis and cancer. The compound’s ability to interact with specific biological targets makes it a valuable candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of materials with specific electronic and optical properties. It is also employed in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 3-Phenyl-2-(pyridin-4-yl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or activating specific biochemical pathways. For example, in anti-tubercular applications, it targets enzymes involved in the synthesis of mycolic acids, essential components of the bacterial cell wall .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-1-(pyridin-2-yl)propan-1-amine
- 3-(Pyridin-2-yl)propan-1-ol
- 3-[3-chloro-5-(5-{[(1S)-1-phenylethyl]amino}isoxazolo[5,4-c]pyridin-3-yl]
Uniqueness
Compared to similar compounds, 3-Phenyl-2-(pyridin-4-yl)propan-1-amine exhibits unique electronic and steric properties due to the specific positioning of the phenyl and pyridinyl groups. This unique structure allows for distinct interactions with biological targets and enhances its potential as a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C14H16N2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
3-phenyl-2-pyridin-4-ylpropan-1-amine |
InChI |
InChI=1S/C14H16N2/c15-11-14(13-6-8-16-9-7-13)10-12-4-2-1-3-5-12/h1-9,14H,10-11,15H2 |
InChI Key |
IZWPYLBTSGVVON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


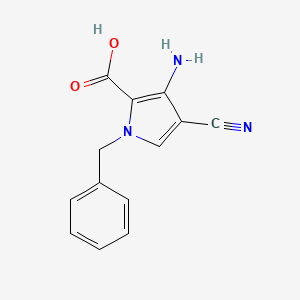
![Methyl 2-chloro-5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B15256281.png)


![2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-one](/img/structure/B15256304.png)
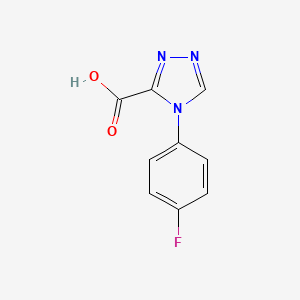
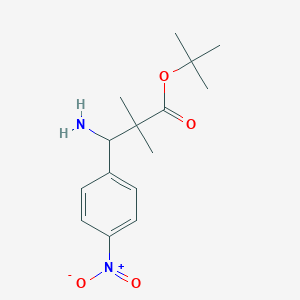
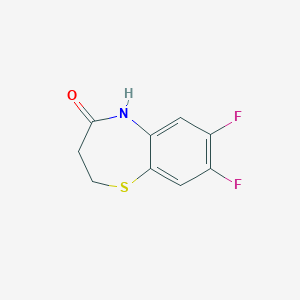
![6-Cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B15256338.png)

